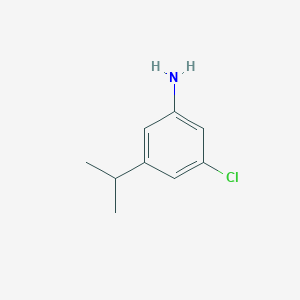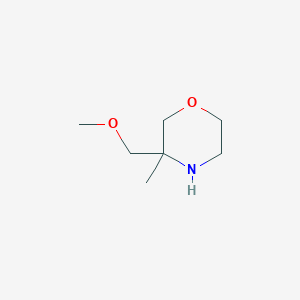
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (7-FTHNA-HCl) is a synthetic, fluorinated derivative of tetrahydronaphthalen-1-amine (THNA), an aliphatic amine found in nature. It is a white, crystalline solid with a melting point of 175-176°C. 7-FTHNA-HCl is widely used in scientific research, particularly as a tool for studying the effects of different amino acids on cellular processes.
作用机制
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to act as an amino acid transporter, allowing cells to quickly absorb and utilize amino acids. It is believed to bind to specific amino acid transporters on the cell surface, allowing amino acids to be taken up into the cell.
Biochemical and Physiological Effects
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in the metabolism of cells, as well as to increase the expression of certain genes involved in the regulation of cell function. It has also been shown to increase the uptake of certain amino acids into cells, as well as to increase the production of certain hormones.
实验室实验的优点和局限性
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not a naturally occurring compound, and its effects on cells may not be the same as those of naturally occurring amino acids.
未来方向
In the future, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on a variety of cellular processes, such as cell growth and differentiation. It may also be used to study the effects of amino acids on the development and progression of diseases, such as cancer. Additionally, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on the immune system and to develop new treatments for autoimmune diseases. Finally, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to develop new drugs that target specific amino acid transporters and receptors.
合成方法
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be synthesized from THNA, which is commercially available, using a two-step process. The first step involves the reaction of THNA with fluorine gas in the presence of a catalyst, such as copper, to form 7-fluoro-THNA. The second step involves the reaction of 7-fluoro-THNA with hydrochloric acid to form 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
科学研究应用
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in scientific research to study the effects of different amino acids on cellular processes. It has been used to study the effects of amino acids on the function of proteins, the metabolism of cells, and the regulation of gene expression. 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has also been used to study the effects of amino acids on the structure and function of cell membranes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reduction of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one followed by the reaction with ammonia to form the amine, which is then converted to the hydrochloride salt.", "Starting Materials": [ "7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one", "Ammonia gas", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and then acidify the solution with hydrochloric acid.", "Step 4: Extract the amine with an organic solvent such as ether or dichloromethane.", "Step 5: Bubble ammonia gas through the organic layer to form the amine.", "Step 6: Add hydrochloric acid to the amine to form the hydrochloride salt.", "Step 7: Isolate the product by filtration or crystallization." ] } | |
CAS 编号 |
2137590-62-4 |
产品名称 |
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
分子式 |
C10H13ClFN |
分子量 |
201.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




